molecular formula C19H14ClF5N4O2 B040937 Flupoxam CAS No. 119126-15-7

Flupoxam

Cat. No.: B040937
CAS No.: 119126-15-7
M. Wt: 460.8 g/mol
InChI Key: AOQMRUTZEYVDIL-UHFFFAOYSA-N
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Description

Flupoxam is a synthetic herbicide belonging to the triazole and amide herbicide groups. It was primarily used as a pre- and post-emergence herbicide to control a range of broad-leaved weeds in cereal crops. The compound is known for its ability to inhibit cell wall synthesis, specifically targeting root elongation .

Biochemical Analysis

Biochemical Properties

Flupoxam interacts with the cellulose synthase (CESA) proteins in plants, which play an essential role in the production of cellulose in the cell walls . It specifically targets this production process and is a prominent cellulose biosynthesis inhibitor (CBI) . The nature of these interactions involves the inhibition of cell wall synthesis, specifically inhibiting root elongation .

Cellular Effects

This compound exerts its effects on various types of cells and cellular processes. It acts by contact with meristematic tissue in roots and shoots . It is most effective when applied to actively growing plants from the coleoptile to the 2-4 true leaf stage . Following treatment, weeds either fail to emerge or suffer necrosis and death at the growing point .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of cellulose synthesis at the molecular level. It is assumed to act via similar mechanisms as other CBIs . It has been found that resistance to this compound can be attributed to single amino acid substitutions in primary wall CESAs, almost exclusively present in the predicted transmembrane regions of CESA1, CESA3, and CESA6 .

Temporal Effects in Laboratory Settings

It is known that this compound is moderately mobile and has a potential for particle-bound transport

Metabolic Pathways

As a CBI, it is known to interfere with the metabolic pathway of cellulose synthesis in plants .

Transport and Distribution

This compound is not translocated in the plant . It acts locally at the site of application, affecting the meristematic tissue in roots and shoots .

Subcellular Localization

The subcellular localization of this compound is associated with the cellulose synthase complexes (CSCs) that are located at the plasma membrane . These CSCs are involved in the synthesis of cellulose, a process that this compound specifically inhibits .

Preparation Methods

Synthetic Routes and Reaction Conditions: Flupoxam can be synthesized through a multi-step process involving the formation of 1,2,4-triazole-3-carboxamide derivatives. The synthesis typically starts with the preparation of 3-amino-1,2,4-triazole, which is then reacted with various reagents to form the desired triazole scaffold . The key steps include:

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions: Flupoxam undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Flupoxam has been extensively studied for its applications in various fields:

Comparison with Similar Compounds

Flupoxam’s unique chemical structure and mode of action make it a valuable compound for both agricultural and scientific research applications.

Properties

IUPAC Name

1-[4-chloro-3-(2,2,3,3,3-pentafluoropropoxymethyl)phenyl]-5-phenyl-1,2,4-triazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClF5N4O2/c20-14-7-6-13(8-12(14)9-31-10-18(21,22)19(23,24)25)29-17(11-4-2-1-3-5-11)27-16(28-29)15(26)30/h1-8H,9-10H2,(H2,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOQMRUTZEYVDIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NN2C3=CC(=C(C=C3)Cl)COCC(C(F)(F)F)(F)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClF5N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7057943
Record name Flupoxam
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URL https://comptox.epa.gov/dashboard/DTXSID7057943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Flupoxam
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041341
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

119126-15-7
Record name Flupoxam
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URL https://commonchemistry.cas.org/detail?cas_rn=119126-15-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flupoxam [ISO:BSI]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flupoxam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7057943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[4-chloro-3-((2,2,3,3,3-pentafluoropropoxy)methyl)phenyl]-5-phenyl-1H-1,2,4-triazole-3-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.117
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Record name FLUPOXAM
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7Q93JFI8D
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Flupoxam
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041341
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

144 - 148 °C
Record name Flupoxam
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041341
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

A 29% ammonia aqueous solution (8.82 g, 150 mmol) was added to 100 g of water, and to the solution was added 2-phenyl-4,5-oxazoledione 4-[4-chloro-3-(2,2,3,3,3-pentafluoropropoxy)methylphenyl]hydrazone (39.7 g, purity: 97%, water content: 40%, 50 mmol). The mixture was vigorously stirred to produce a slurry. The slurry was heated to 80° C. in a water bath. In the course of the heating, the slurry abruptly changed its color, exhibiting an increase in the viscosity, at 65°-70° C.
Quantity
8.82 g
Type
reactant
Reaction Step One
Name
Quantity
100 g
Type
solvent
Reaction Step One
Name
2-phenyl-4,5-oxazoledione 4-[4-chloro-3-(2,2,3,3,3-pentafluoropropoxy)methylphenyl]hydrazone
Quantity
39.7 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Flupoxam and what is its primary use?

A: this compound is a selective herbicide primarily used for pre-emergence control of broadleaf weeds in cereal crops and lawns. [, ] It belongs to the chemical class of cellulose biosynthesis inhibitors (CBIs). [, , ]

Q2: How does this compound work as a herbicide?

A: this compound disrupts cellulose biosynthesis in susceptible plants. [, , ] While the exact mechanism remains unclear, studies suggest this compound interferes with the later stages of cellulose formation, preventing the incorporation of cellulose into new cell walls. [] This inhibition is particularly effective in rapidly growing seedlings and young plants. []

Q3: Does this compound affect microtubules like some other herbicides?

A: Despite inducing club root morphology in plants, a characteristic often associated with mitotic disrupter herbicides, this compound does not appear to disrupt microtubules or mitosis. []

Q4: What are the typical symptoms of this compound exposure in plants?

A: this compound primarily affects the growth of new plant tissues, leading to symptoms like stunted growth, swollen root tips (club root), and inhibition of root elongation. [, , ]

Q5: How does this compound compare to other cellulose biosynthesis inhibitors?

A: While this compound, Dichlobenil, and Isoxaben all inhibit cellulose biosynthesis, they exhibit different selectivity profiles. This compound and Isoxaben are more effective on dicots, while Dichlobenil also shows activity against some monocots. [] Notably, this compound's effects on cell wall synthesis resemble Isoxaben more closely than Dichlobenil. [, ]

Q6: Can you explain the significance of transmembrane domains in this compound's mechanism of action?

A: Research suggests that this compound might interact with the transmembrane domains of cellulose synthase (CESA) proteins. [, ] Mutations within these regions can lead to resistance, implying that these domains are crucial for this compound's ability to inhibit cellulose synthesis. [, ]

Q7: Has the potential interaction of this compound with CESA been further investigated?

A: Yes, computational modeling and docking studies have been used to explore the interaction of this compound with modeled CESA structures. [] These studies suggest that this compound might bind to a site at the interface between CESA proteins, potentially disrupting the formation of functional cellulose synthase complexes. []

Q8: Are there any other molecules with similar effects on cellulose biosynthesis?

A: Yes, Endosidin20 (ES20) and its analog Endosidin20-1 (ES20-1) are recently discovered cellulose biosynthesis inhibitors. [] Like this compound, these molecules inhibit plant growth and cellulose production, likely by interacting with CESA proteins. [] Interestingly, ES20 and ES20-1 also demonstrated inhibitory effects on bacterial cellulose biosynthesis. []

Q9: Does this compound impact other cell wall components besides cellulose?

A: Studies using radiolabeled glucose have shown that this compound exposure can lead to altered incorporation of glucose into different cell wall fractions. [] Specifically, this compound treatment decreased the relative incorporation of glucose into cellulose while increasing it in a pectin-rich fraction. []

Q10: What is the efficacy of this compound in controlling weeds?

A: Field trials have shown that this compound can achieve over 95% control of various annual grasses and broadleaf weeds. [] Its efficacy is attributed to its high soil absorptivity, which allows for the formation of a herbicidal layer, providing long-lasting weed control. []

Q11: What are the advantages of using this compound in weed management strategies?

A11: this compound offers several benefits, including:

  • Broad-spectrum weed control: Effective against a wide range of annual grasses and broadleaf weeds. []
  • Long-lasting residual activity: Provides extended weed control due to its soil persistence. []
  • Alternative mode of action: Effective for resistance management when used in rotation with herbicides possessing different mechanisms of action. []
  • Safe for certain non-target plants: Minimal phytotoxicity observed in some landscape trees surrounding treated areas. []

Q12: How is this compound typically formulated for application?

A: this compound is commonly formulated as a water-dispersible granule (WG). [] This formulation enhances its handling, application, and dispersion in water for spraying.

Q13: What is the role of adjuvants when using this compound?

A13: While not explicitly discussed in the provided research, adjuvants might be used in this compound formulations to improve its efficacy. Adjuvants can enhance herbicide uptake, spreading, and rain-fastness, leading to more consistent weed control.

Q14: Are there any herbicide mixtures that include this compound?

A14: Yes, this compound is often combined with other herbicides to broaden the weed control spectrum or enhance its efficacy. Examples include mixtures with:

  • Prometryn: Evaluated for weed control in sunflower crops. []
  • Halauxifen-methyl and Nicosulfuron: Used in corn fields for broad-spectrum weed control. []
  • Tembotrione, Cinidon-ethyl, and Thiencarbazone-methyl: Another combination for corn fields targeting a wide range of weeds. []

Q15: Has this compound been investigated for any other applications beyond weed control?

A15: While the provided research focuses on its herbicidal properties, its role as a cellulose biosynthesis inhibitor could potentially be explored for other applications, such as:

    Q16: What is the historical context of this compound's development and use?

    A: this compound was first introduced as a herbicide in the 1990s. [, ] Since then, it has gained recognition as a valuable tool for weed management in cereal crops and turfgrass.

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